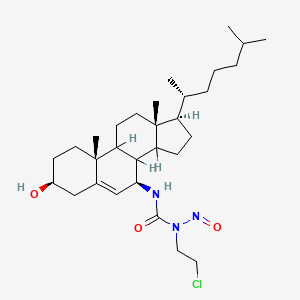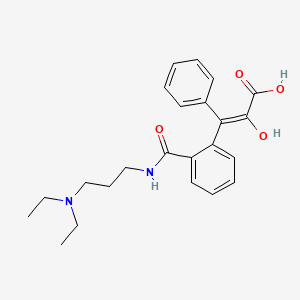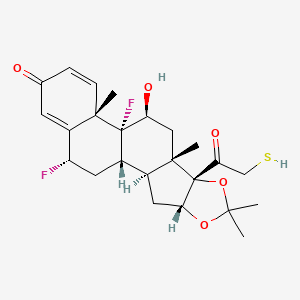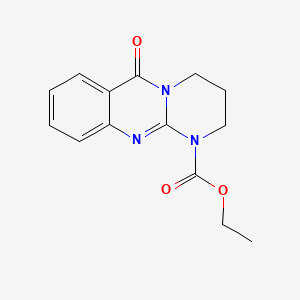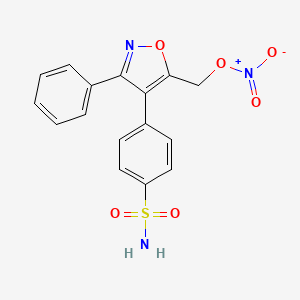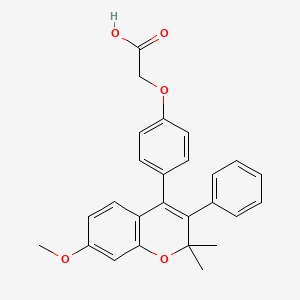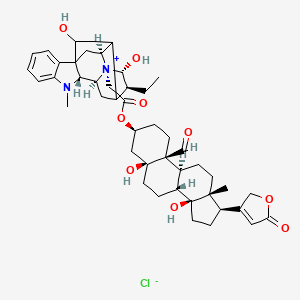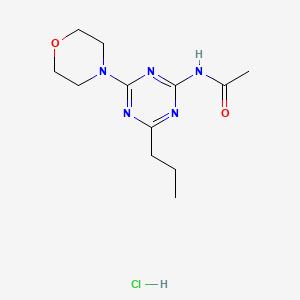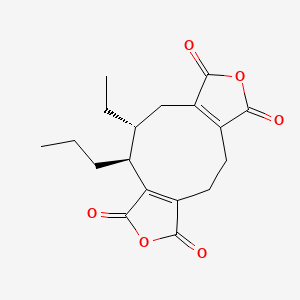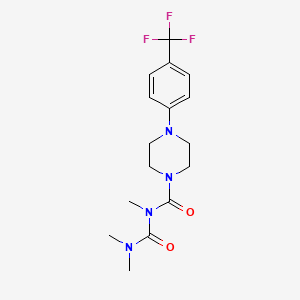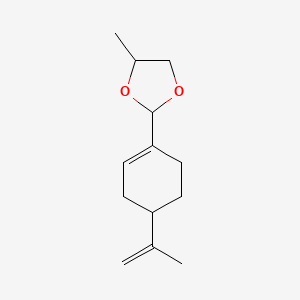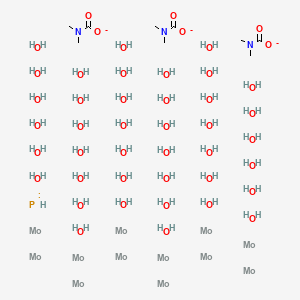
CID 156614162
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, molybdenum complex, also known as phosphomolybdic acid, is a polyoxometalate compound. It is a polybasic inorganic acid where the central heteroatom, phosphorus, is surrounded by structural fragments of transition metal oxides, specifically molybdenum oxides. This compound is known for its bright yellow color and good solubility in water and polar organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoric acid, molybdenum complex is typically synthesized by reacting molybdenum oxide with phosphoric acid. The optimal molar ratio of molybdenum to phosphorus is 12:1. The reaction mixture is diluted to increase the conversion rate of molybdenum oxide. The major product formed under these conditions is H₇PMo₁₁O₃₉, with the maximum concentration of H₃PMo₁₂O₄₀ achieved when the water to molybdenum oxide mass ratio is 10 .
Industrial Production Methods: In industrial settings, the synthesis of phosphoric acid, molybdenum complex involves the acidification of aqueous solutions of phosphorus and molybdenum compounds using a mineral acid. The quality of the product is regulated by technical standards, ensuring a high mass percentage of molybdenum oxide in the dry substance .
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid, molybdenum complex undergoes various chemical reactions, including oxidation, reduction, and complexation. For instance, molybdenum in the complex can be reduced from Mo(VI) to Mo(IV) by reagents such as ascorbic acid and glycols .
Common Reagents and Conditions:
Reduction: Molybdenum(VI) is reduced to molybdenum(IV) by glycols and monosaccharides under acidic conditions.
Complexation: Molybdenum forms complexes with various ligands, including halogens and monosaccharides.
Major Products: The major products formed from these reactions include molybdenum oxides, molybdenum halides, and various organic oxidation products such as ketones and alcohols .
Scientific Research Applications
Phosphoric acid, molybdenum complex has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphoric acid, molybdenum complex involves its role as a cofactor for various enzymes. Molybdenum in the complex interacts with molecular targets such as xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase. These interactions facilitate redox reactions essential for metabolic processes .
Comparison with Similar Compounds
Phosphoric acid, molybdenum complex can be compared with other polyoxometalates and molybdenum-based compounds:
Properties
CAS No. |
129572-46-9 |
|---|---|
Molecular Formula |
C9H99Mo12N3O46P-3 |
Molecular Weight |
2168.3 g/mol |
InChI |
InChI=1S/3C3H7NO2.12Mo.40H2O.HP/c3*1-4(2)3(5)6;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3*1-2H3,(H,5,6);;;;;;;;;;;;;40*1H2;1H/p-3 |
InChI Key |
RCDUXLQNPIBMRE-UHFFFAOYSA-K |
Canonical SMILES |
CN(C)C(=O)[O-].CN(C)C(=O)[O-].CN(C)C(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[PH].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773070.png)
